molecular formula C17H18BrN3O4S B2950563 N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1904097-50-2

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2950563
CAS RN: 1904097-50-2
M. Wt: 440.31
InChI Key: QQIKCDFPCMJBQQ-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. It also contains a pyridine ring, a bromine atom, and a sulfonyl group. These functional groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring, an amide group, a sulfonyl group, and a bromine atom. The presence of these groups could influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the amide group could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a polar amide group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of novel sulphonamide derivatives, including compounds structurally related to N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide, demonstrating good antimicrobial activity. Computational calculations have supported these findings, correlating experimental and theoretical data to confirm the anticipated new compounds' structures and activities (Fahim & Ismael, 2019).

Catalysis and Coupling Reactions

Studies have shown that compounds like N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be utilized in catalytic processes and coupling reactions. For example, the cross-coupling of 3-bromopyridine with sulfonamides under specific conditions has been successful, highlighting the versatility of these compounds in synthetic chemistry (Han, 2010).

Antimicrobial and Antifungal Applications

Derivatives have been synthesized for use as antimicrobial agents, showing promising results against a variety of microbial strains. This research underscores the potential of sulphonamide derivatives in developing new antimicrobial drugs (Darwish et al., 2014).

Antimalarial and COVID-19 Applications

Investigations into the antimalarial properties of N-(phenylsulfonyl)acetamide derivatives have revealed promising in vitro activity. Theoretical calculations and molecular docking studies have also suggested potential applications in treating COVID-19, showcasing the broad therapeutic potential of these compounds (Fahim & Ismael, 2021).

Enantioselective Synthesis

Research into enantioselective synthesis using amino-thiocarbamate catalysts has opened new avenues for creating enantioenriched compounds, including pyrrolidines and lactams. This area of study is crucial for the development of chiral drugs and substances (Zhou et al., 2011).

properties

IUPAC Name

N-[4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-12(22)20-13-4-6-15(7-5-13)26(23,24)21-10-8-14(11-21)25-17-16(18)3-2-9-19-17/h2-7,9,14H,8,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIKCDFPCMJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

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